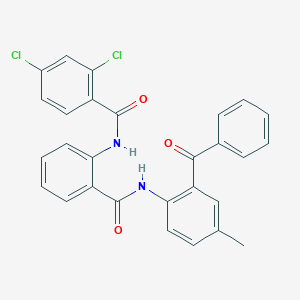
2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile is a useful research compound. Its molecular formula is C18H16N2S and its molecular weight is 292.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound 2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile, while not directly studied, is related to a class of pyridones and pyrimidines which have been synthesized and characterized for their properties. For instance, 2-, 4-, and 6-pyridones related to 1-methylnicotinonitrile have been compared in terms of their synthesis and properties (Robinson & Cepurneek, 1965). Similarly, compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone have been studied for their structural properties, providing insights into the behavior of related sulfanyl-substituted nicotinonitriles (Ataol & Ekici, 2014).
Potential Applications in Material Science
- In material science, derivatives of similar compounds have been utilized in polymers to study photophysical properties and fluorescence behavior. For example, a pyran-based CTD monomer was synthesized and copolymerized with styrene, methyl methacrylate, and acrylonitrile to study its absorption and emission properties, which could provide insights into the potential applications of this compound in similar contexts (Kwak et al., 2009).
Chemical Transformations and Reactions
- Chemical transformations of related compounds have been a subject of interest, such as the structural transformation of 2-aza-1,3,5-trienes into 1,3-thiazoles, which highlights the reactivity of similar sulfanyl-substituted compounds (Nedolya et al., 2018). This type of study can shed light on the reactivity and potential applications of this compound in synthetic chemistry.
Antimicrobial Activities
- Some heterocyclic compounds, including those with structures related to this compound, have been explored for their antimicrobial activities. For instance, compounds like 4-Allylamino-1-methyl-6-methylthiopyrazolo[3,4-d]pyrimidine have been synthesized and tested for antibacterial and antifungal activities (Rahman et al., 2003). This suggests a potential avenue for exploring the biological activities of this compound.
Catalysis and Industrial Applications
- In the field of catalysis and industrial chemistry, compounds like this compound can be relevant. For instance, the ammoxidation process, involving the insertion of nitrogen into certain groups to produce nitriles, is of significant interest in industrial chemistry. This process, utilized for synthesizing nitriles, could potentially apply to the synthesis or transformation of this compound and related compounds (Martin & Kalevaru, 2010).
Propriétés
IUPAC Name |
6-methyl-4-[(Z)-2-phenylethenyl]-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-3-11-21-18-17(13-19)16(12-14(2)20-18)10-9-15-7-5-4-6-8-15/h3-10,12H,1,11H2,2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYDNJZTOUFJP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC=C)C#N)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=N1)SCC=C)C#N)/C=C\C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)
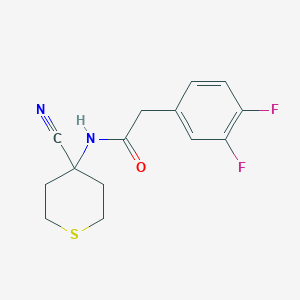

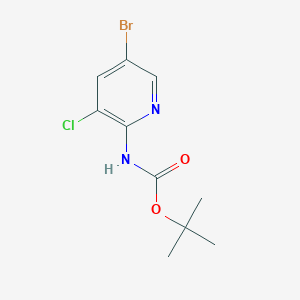
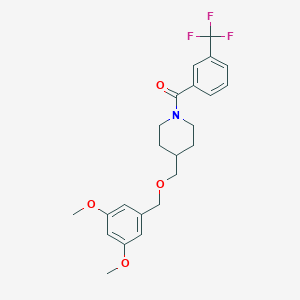
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)
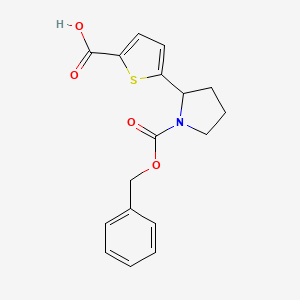
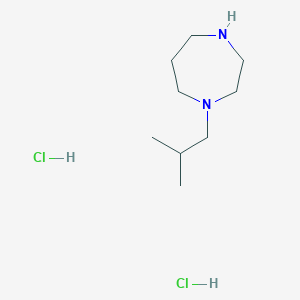

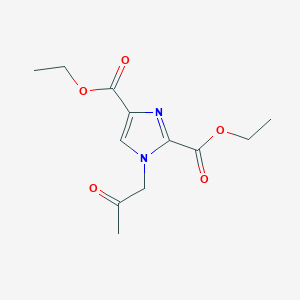


![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
